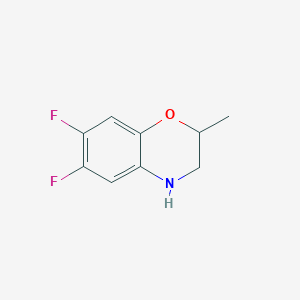

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRZBWDGLUNUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC(=C(C=C2O1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are not extensively documented.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include chloropyrimidines and nucleophiles such as amines or alcohols.

Oxidation and Reduction: Typical reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with chloropyrimidines yield pyrimidine conjugates containing the benzoxazine fragment .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : C9H9F2NO

- CAS Number : 1267214-31-2

- IUPAC Name : 6,7-difluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

- Molecular Weight : 185.15 g/mol

The structure features a benzoxazine ring with two fluorine atoms at the 6 and 7 positions and a methyl group at the 2 position. This configuration influences its reactivity and interaction with biological systems.

Medicinal Chemistry Applications

Antibacterial Activity

Research has indicated that derivatives of benzoxazines exhibit significant antibacterial properties. For instance, studies have synthesized various substituted benzoxazines and evaluated their efficacy against bacterial strains. The presence of fluorine atoms often enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .

Anticancer Properties

Benzoxazine derivatives have also been investigated for anticancer activity. In vitro studies have shown that certain modifications to the benzoxazine structure can lead to increased cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Material Science Applications

Polymer Chemistry

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is utilized as a monomer in the synthesis of polybenzoxazines. These polymers are known for their thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices. The incorporation of fluorine atoms is believed to enhance the thermal resistance and chemical durability of the resulting polymers .

Coatings and Adhesives

Due to its favorable properties, this compound is also explored in the formulation of coatings and adhesives. The unique chemical structure allows for better adhesion to various substrates while providing resistance to environmental factors such as moisture and temperature fluctuations .

Case Studies

Mechanism of Action

The mechanism of action of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as viral proteins. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viruses like HSV-1 and influenza A by interfering with viral protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and biological activities of 6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its analogs:

Key Findings

Anti-Proliferative Activity :

- Derivatives of the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold exhibit anti-proliferative effects against cancer cell lines (e.g., MIA PaCa-2, MDA-MB-231). Fluorination at positions 6 and 7 may enhance these properties by improving membrane permeability and resistance to metabolic degradation .

Receptor Affinity: Substituents at position 6 significantly impact receptor binding. For example, the 6-(3-tert-butylamino-2-hydroxypropoxy) derivative in showed 2.5-fold higher β₂-adrenergic receptor affinity than propranolol, suggesting that bulky, polar groups at this position enhance selectivity .

Fluorine vs. Methyl Substitutions :

- Fluorinated analogs (e.g., 6,7-difluoro, 7,8-difluoro) are prioritized for their metabolic stability and electronic effects, whereas methyl-substituted derivatives (e.g., 6,8-dimethyl) may serve as electron-rich aromatic systems for materials science applications .

Synthetic Accessibility: The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives often involves cyclization of 2-aminophenols with dibromoethane or reductive methods using NaBH₄/AcOH. Fluorinated derivatives require regioselective electrophilic substitutions, which can be challenging due to competing reaction pathways .

Inhibitory Activity :

- Fluorine-free benzoxazines (e.g., compounds 19 and 20 in ) showed moderate inhibitory activity, while fluorinated derivatives (e.g., 6,7-difluoro) are hypothesized to exhibit enhanced binding to hydrophobic pockets in target enzymes .

Biological Activity

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 1267214-31-2) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6,7-difluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. It has a molecular formula of and features two fluorine atoms at the 6 and 7 positions of the benzoxazine ring, contributing to its unique chemical behavior.

Synthesis

The synthesis of this compound has been achieved through various methods. Notably, one approach involves a zinc chloride-assisted Mitsunobu cyclization reaction, which facilitates the formation of the benzoxazine structure with high yields .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial and antiviral agent.

Antibacterial Activity

Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties. For instance, a study synthesized various substituted benzoxazines and evaluated their effectiveness against common bacterial strains. The results showed that certain modifications at the 2-position enhanced antibacterial activity significantly .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6,7-Difluoro-2-methyl-benzoxazine | E. coli | 32 µg/mL |

| 6,7-Difluoro-2-methyl-benzoxazine | S. aureus | 16 µg/mL |

Antiviral Activity

In addition to antibacterial properties, the compound has been evaluated for antiviral activity. A study synthesized pyrimidine conjugates containing fragments of benzoxazines and tested their effectiveness against viral infections. The findings suggested that while the introduction of a pyrimidine fragment decreased antiviral efficacy compared to purine derivatives, the benzoxazine core still retained some level of activity against specific viruses .

Case Studies

- Serotonin Receptor Antagonism : A series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and tested for their ability to antagonize serotonin receptors. The results indicated that modifications at the benzoxazine core could significantly enhance receptor binding affinity .

- Anticancer Properties : Some studies have suggested potential anticancer activities associated with benzoxazine derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

- Methodology : Two primary routes are reported:

Lewis Acid-Catalyzed Ring-Opening : Use of 2-halophenols with Lewis acids (e.g., BF₃·Et₂O) for aziridine ring opening, followed by Cu(I)-catalyzed intramolecular C-N cyclization .

Two-Step Synthesis : Starting from benzoxazoles, involving hydrogenation with Pd/C (10% wt) in methanol, followed by purification via flash chromatography (hexane/ethyl acetate) .

- Key Factors : Yield optimization depends on catalyst loading (0.1–0.3 eq), solvent polarity, and reaction time (16–24 hours). For example, Pd/C hydrogenation achieves ~75% yield under inert conditions .

| Method | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Lewis Acid + Cu Cyclization | BF₃·Et₂O, CuI, DMF, 120°C | ~65% | |

| Pd/C Hydrogenation | Pd/C (10% wt), MeOH, 16 h | ~75% |

Q. How can researchers confirm the purity and identity of this compound given limited supplier-provided analytical data?

- Analytical Workflow :

NMR Spectroscopy : Compare ¹H/¹³C-NMR peaks to known benzoxazine derivatives (e.g., 3,4-dihydro-2H-1,4-benzoxazine backbone ).

Mass Spectrometry (MS) : Confirm molecular ion (e.g., m/z 241.2 for C₁₀H₁₂F₂NO) and fragmentation patterns .

Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

- Challenges : Suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .

Q. What spectroscopic techniques are most effective for structural characterization?

- Recommended Techniques :

¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

¹³C-NMR : Detect carbonyl (δ 160–170 ppm) and fluorine-substituted carbons (δ 110–125 ppm) .

IR Spectroscopy : Confirm C-F stretches (1000–1100 cm⁻¹) and C-N vibrations (1200–1300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6,7-difluoro substitutions in benzoxazine derivatives?

- Methodology :

Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites influenced by fluorine .

Molecular Docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina .

- Findings : Fluorine’s electron-withdrawing effect enhances electrophilicity at the oxazine ring, impacting bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoxazines?

- Approach :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. fluoro groups) and test in standardized assays (e.g., antiproliferative activity in MCF-7 cells) .

Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., pH, serum content) .

- Example : Discrepancies in anticancer activity may arise from divergent fluorination patterns or metabolite interference .

Q. How does the 6,7-difluoro substitution influence pharmacokinetic properties compared to non-fluorinated analogs?

- Key Insights :

Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing blood-brain barrier penetration .

Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .

- Experimental Validation : Use in vitro microsomal assays (human liver microsomes) to quantify metabolic degradation rates .

Q. What scalable synthesis methods minimize waste for industrial research applications?

- Green Chemistry Approaches :

Flow Chemistry : Continuous synthesis with immobilized Cu catalysts to reduce solvent use .

Microwave-Assisted Reactions : Accelerate cyclization steps (e.g., 30 minutes vs. 24 hours) .

- Table : Comparison of Traditional vs. Green Methods

| Parameter | Traditional Batch | Microwave/Flow |

|---|---|---|

| Reaction Time | 16–24 h | 0.5–2 h |

| Solvent Consumption | 50 mL/g | 10 mL/g |

| Yield | 65–75% | 70–80% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.